N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide

Catalog No.
S12460156
CAS No.
328911-20-2
M.F
C28H24N2O3
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphe...

CAS Number

328911-20-2

Product Name

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C28H24N2O3/c31-28(21-33-26-16-14-25(15-17-26)24-11-5-2-6-12-24)30-29-19-23-10-7-13-27(18-23)32-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,30,31)/b29-19+

InChI Key

RAVIPYIAWYGHLT-VUTHCHCSSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide is a complex organic compound characterized by its unique combination of functional groups, including a hydrazide, aromatic rings, and an ether linkage. Its molecular formula is C28H26N4O3C_{28}H_{26}N_4O_3, and it has a molecular weight of approximately 466.53 g/mol. The compound features a biphenyl moiety, which enhances its potential for biological activity and interaction with various biological targets.

Typical of hydrazides and aromatic compounds. Key reactions may include:

  • Condensation Reactions: The formation of the hydrazide linkage through the reaction of an acyl hydrazine with a carbonyl compound.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The hydrazide group may be reduced to form amines under appropriate conditions.

These reactions can be utilized to modify the compound for various applications in medicinal chemistry and materials science.

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide exhibits potential biological activity, particularly in the realm of medicinal chemistry. Compounds with similar structures have been studied for their:

  • Antimicrobial Properties: Many hydrazides demonstrate activity against bacteria and fungi.
  • Anticancer Activity: The presence of aromatic rings may contribute to cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition: The compound could interact with specific enzymes or receptors, potentially leading to therapeutic effects in various diseases.

Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide typically involves multi-step organic synthesis techniques:

  • Preparation of the Hydrazide: This can be achieved by reacting an appropriate acyl chloride with a hydrazine derivative.
  • Formation of the Methylidene Linkage: A condensation reaction between the hydrazide and an aldehyde or ketone containing the benzyloxy group.
  • Final Coupling Reaction: The introduction of the biphenyl moiety through nucleophilic substitution or coupling reactions.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial for maximizing yield and purity.

This compound has several potential applications, including:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting microbial infections or cancer.
  • Material Science: Its unique structure may find uses in developing new materials with specific electronic or optical properties.
  • Chemical Probes: For studying biological systems due to its ability to interact with biomolecules.

Interaction studies for N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide can involve:

  • Binding Affinity Tests: To determine how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Evaluating its effects on various cancer cell lines to assess cytotoxicity and mechanism of action.
  • In Vivo Studies: To understand pharmacokinetics and bioavailability in living organisms.

Such studies are essential for advancing the compound's potential therapeutic applications.

Several compounds share structural similarities with N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide. These include:

  • N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
    • Features a triazole ring that may enhance biological activity through metal ion coordination.
  • N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
    • Similar structure but with a chlorine substituent that could influence its reactivity and biological interactions.
  • N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfany}acetohydrazide
    • Incorporates a benzimidazole moiety, which is known for its diverse biological activities.

Uniqueness

The uniqueness of N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide lies in its specific combination of functional groups that impart unique chemical properties. The biphenyloxy group enhances stability and solubility, while the hydrazide functionality allows for diverse reactivity patterns. This combination may lead to novel interactions with biological targets, setting it apart from similar compounds.

XLogP3

6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

436.17869263 g/mol

Monoisotopic Mass

436.17869263 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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